molecular formula C21H25N3O B2912075 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide CAS No. 1421453-95-3

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2912075
CAS No.: 1421453-95-3
M. Wt: 335.451
InChI Key: WSKUENSBOAZEEY-UHFFFAOYSA-N
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Description

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C21H25N3O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the benzyl and cyclopropyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of piperazine derivatives on biological systems.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide: is similar to other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole.

    Unique Features: The presence of the benzyl and cyclopropyl groups in this compound makes it unique compared to other piperazine derivatives. These groups can influence the compound’s biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(22-18-9-5-2-6-10-18)24-14-13-23(19-11-12-19)16-20(24)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUENSBOAZEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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